molecular formula C10H6F6O2 B1406349 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid CAS No. 1706436-17-0

4-Methyl-2,5-bis(trifluoromethyl)benzoic acid

Cat. No. B1406349
M. Wt: 272.14 g/mol
InChI Key: XONWPGMYEQXSBC-UHFFFAOYSA-N
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Description

“4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1706436-17-0 . It has a molecular weight of 272.15 . It is a solid at ambient temperature .


Physical And Chemical Properties Analysis

“4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” is a solid at ambient temperature . It has a molecular weight of 272.15 .

Scientific Research Applications

Chemical Synthesis and Modification

  • 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid and related compounds have been utilized in chemical synthesis. For example, Dmowski and Piasecka-Maciejewska (1998) detailed the regioselective metalation and subsequent carboxylation of 1,3-Bis(trifluoromethyl)benzene to produce various related benzoic acids, demonstrating the chemical versatility of these compounds (Dmowski & Piasecka-Maciejewska, 1998).

Pharmaceutical Research

  • Although the specific application of 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid in pharmaceutical research was not explicitly highlighted, compounds with similar structures have been investigated. For instance, Swain et al. (1997) conducted in vitro metabolism studies on 3,5-bis(trifluoromethyl)benzyl ethers, identifying related benzoic acids as significant metabolites (Swain et al., 1997).

Polymer and Materials Science

  • The compound has relevance in the field of polymer and materials science. For example, Li et al. (2006) synthesized a novel AB2 monomer, which was used in creating hyperbranched polybenzimidazoles, and they utilized compounds like 4-methyl benzoic acid and 3-[3,5-bis(trifluoromethyl)phenoxy] benzoic acid in the process, highlighting the utility of such compounds in advanced materials research (Li et al., 2006).

Agriculture and Botany

  • In agriculture, similar compounds have been evaluated as potential chemical hybridizing agents for wheat, as noted by Ciha and Ruminski (1991), who observed spike sterility with the use of related benzoic acids (Ciha & Ruminski, 1991).

Water Treatment and Environmental Science

  • Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye treatment capabilities, demonstrating the potential environmental applications of related compounds (Liu et al., 2012).

properties

IUPAC Name

4-methyl-2,5-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-4-2-7(10(14,15)16)5(8(17)18)3-6(4)9(11,12)13/h2-3H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONWPGMYEQXSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,5-bis(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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